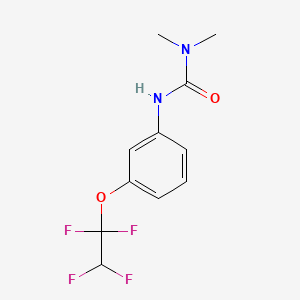
Tetrafluron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluron is a useful research compound. Its molecular formula is C11H12F4N2O2 and its molecular weight is 280.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
1.1 Herbicidal Efficacy
Tetrafluron is primarily utilized as a herbicide, functioning by inhibiting the growth of unwanted plants. Its mechanism involves disrupting the photosynthesis process in target species, leading to their eventual death. Studies indicate that this compound is effective against a variety of broadleaf and grassy weeds, making it suitable for diverse cropping systems.
1.2 Environmental Impact
Research has shown that this compound has low acute toxicity to non-target organisms, including birds and aquatic life. This characteristic makes it a preferable choice among herbicides, especially in integrated pest management systems where environmental safety is paramount .
Toxicological Studies
2.1 Animal Studies
Toxicological assessments have revealed that this compound displays low toxicity levels in various animal models. For instance, long-term dietary studies in dogs indicated only slight to moderate skeletal myopathy and anemia at elevated doses, suggesting a relatively safe profile when used as directed .
2.2 Mechanisms of Toxicity
Despite its low acute toxicity, chronic exposure to this compound can lead to metabolic alterations in animals, including changes in liver function and hematological parameters. These findings underscore the necessity for monitoring exposure levels in agricultural settings where this compound is applied extensively.
Industrial Applications
3.1 Synthesis of Fluorinated Compounds
this compound serves as an important precursor in the synthesis of fluorinated organic compounds. Its unique chemical properties facilitate reactions that introduce fluorine into organic molecules, enhancing their hydrophobic characteristics and thermal stability . This application is particularly relevant in the pharmaceutical industry, where fluorinated compounds often exhibit improved bioavailability and efficacy.
3.2 Case Studies in Drug Development
Recent studies have demonstrated the utility of this compound-derived compounds in drug design. For example, incorporating fluorinated groups into drug molecules can significantly alter their pharmacokinetic properties, leading to enhanced therapeutic outcomes . The synthesis of such compounds often employs this compound as a key reagent due to its ability to deliver fluorine efficiently.
Comparative Analysis of Herbicides
To better understand the positioning of this compound within the herbicide market, a comparative analysis with other commonly used herbicides is presented below:
| Herbicide | Active Ingredient | Application Rate (kg/ha) | Target Weeds | Toxicity Level |
|---|---|---|---|---|
| This compound | Tetrafluoroaniline | 1-2 | Broadleaf and grassy weeds | Low |
| Glyphosate | N-(phosphonomethyl)glycine | 2-5 | Annual and perennial weeds | Moderate |
| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 1-3 | Grassy weeds | Moderate |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 0.5-2 | Broadleaf weeds | Low |
特性
CAS番号 |
27954-37-6 |
|---|---|
分子式 |
C11H12F4N2O2 |
分子量 |
280.22 g/mol |
IUPAC名 |
1,1-dimethyl-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]urea |
InChI |
InChI=1S/C11H12F4N2O2/c1-17(2)10(18)16-7-4-3-5-8(6-7)19-11(14,15)9(12)13/h3-6,9H,1-2H3,(H,16,18) |
InChIキー |
FCAKZZMVXCLLHM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC(C(F)F)(F)F |
正規SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC(C(F)F)(F)F |
Key on ui other cas no. |
27954-37-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















